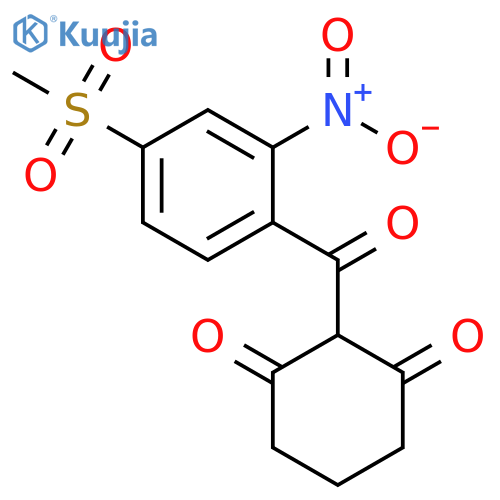Cas no 104206-82-8 (Mesotrione)

Mesotrione structure
商品名:Mesotrione
Mesotrione 化学的及び物理的性質
名前と識別子
-
- 2-(4-Mesyl-2-nitrobenzoyl)-1,3-cyclohexanedione
- 2-[4-(methylsulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione
- MESOTRIONE
- MESOTRION, PESTANAL
- MESOTRION
- 1,3-Cyclohexanedione, 2-4-(methylsulfonyl)-2-nitrobenzoyl-
- mesotrione (bsi, pa iso)
- (4-(METHYLSULFONYL)-2-NITROBENZOYL)-1,3-CYCLOHEXANEDIONE
- mesotrione 2-[4-(methylsulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione
- Mesotrione Solution
- 2-(4-mesyl-2-nitrobenzoyl)cyclohexane-1,3-dione
- 2-[4-(methanesulfonyl)-2-nitrobenzoyl]cyclohexane-1,3-dione
- Messotrione
- Mesotrione 0.1
- Mesotrione Solution, 1000ppm
- Mesotrione 480g/l sc
- Mesotrione 100g/L SC
- 2-(4-(Methylsulfonyl)-2-nitrobenzoyl)cyclohexane-1,3-dione
- 1,3-Cyclohexanedione, 2-[4-(methylsulfonyl)-2-nitrobenzoyl]-
- KPUREKXXPHOJQT-UHFFFAOYSA-N
- 48TR68G21T
- (2-nitro-4-(methylsullfonyl))benzoylcyclohexane-1,3-dione
- 2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione
- 2-(4-methylsulphonyl-2-nitrobenzoyl)-1,3-cyclohexane
- Mesotrione
-
- MDL: MFCD01941299
- インチ: 1S/C14H13NO7S/c1-23(21,22)8-5-6-9(10(7-8)15(19)20)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3
- InChIKey: KPUREKXXPHOJQT-UHFFFAOYSA-N
- ほほえんだ: S(C([H])([H])[H])(C1C([H])=C([H])C(=C(C=1[H])[N+](=O)[O-])C(C1([H])C(C([H])([H])C([H])([H])C([H])([H])C1=O)=O)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 339.04100
- どういたいしつりょう: 339.041
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 627
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 140
- ひょうめんでんか: 0
- 互変異性体の数: 8
じっけんとくせい
- 密度みつど: 1.474g/cm3
- ゆうかいてん: 165°
- ふってん: 643.3°C at 760 mmHg
- フラッシュポイント: 342.9ºC
- 屈折率: 1.583
- PSA: 139.55000
- LogP: 2.72330
- 酸性度係数(pKa): pKa (20°): 3.12
Mesotrione セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H410
- 警告文: P273-P501
- 危険物輸送番号:UN 3077
- WGKドイツ:2
- 危険カテゴリコード: 50/53
- セキュリティの説明: S60-S61
-
危険物標識:

- どくせい:LD50 in rats (mg/kg): >5000 orally; >2000 dermally; LC50 in rats (mg/l): >5 by inhalation; LC50 (96 hr) in bluegill sunfish, rainbow trout (mg/l): >120, >120
- ちょぞうじょうけん:0-6°C
- リスク用語:R50/53
- セキュリティ用語:S60;S61
Mesotrione 税関データ
- 税関コード:2914700090
- 税関データ:
中国税関コード:
2930909059概要:
2930909059クロロブチル/チオケトン/シュウ酸メチルアジン/チオピドンなど[ベンゼンスルホンアミド/メチルフロリン/クロロスルホニルオキサミド/脱葉リンを含む]。規制条件:S(輸出入農薬登録証)。付加価値税:17.0%。税金還付率:9.0%.Minimum tariff:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
S輸出入農薬登録証
要約:
HS:29309059ヒドラジンメチオニド付加価値税:17.0%税金還付率:9.0%管理条件:S最恵国関税:6.5% General tariff:30.0%
Mesotrione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| BAI LING WEI Technology Co., Ltd. | P-962S-CN-1mL |
Mesotrione,100 μg/mL in Acetonitrile |
104206-82-8 | 100 μg/mL in Acetonitrile | 1mL |
¥ 649 | 2022-04-25 | |
| TRC | M225765-1g |
Mesotrione |
104206-82-8 | 1g |
$ 265.00 | 2023-09-07 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 33855-100MG-R |
Mesotrione |
104206-82-8 | 100mg |
¥1281.58 | 2023-04-25 | ||
| abcr | AB527967-250 mg |
2-(4-(Methylsulfonyl)-2-nitrobenzoyl)cyclohexane-1,3-dione; . |
104206-82-8 | 250MG |
€368.90 | 2023-07-10 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M82930-100g |
2-(4-(Methylsulfonyl)-2-nitrobenzoyl)cyclohexane-1,3-dione |
104206-82-8 | 100g |
¥456.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M82930-25g |
2-(4-(Methylsulfonyl)-2-nitrobenzoyl)cyclohexane-1,3-dione |
104206-82-8 | 25g |
¥146.0 | 2021-09-08 | ||
| Enamine | EN300-18640946-0.1g |
2-(4-methanesulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione |
104206-82-8 | 95% | 0.1g |
$19.0 | 2023-09-18 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R004621-1g |
Mesotrione |
104206-82-8 | 98% | 1g |
¥41 | 2023-09-11 | |
| Enamine | EN300-18640946-50.0g |
2-(4-methanesulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione |
104206-82-8 | 95% | 50g |
$122.0 | 2023-06-01 | |
| Enamine | EN300-18640946-100.0g |
2-(4-methanesulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione |
104206-82-8 | 95% | 100g |
$168.0 | 2023-06-01 |
Mesotrione サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:104206-82-8)甲基磺草酮
注文番号:LE25490460
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:49
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:104206-82-8)Mesotrione
注文番号:LE12448
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:07
価格 ($):discuss personally
Mesotrione 関連文献
-
Christina K. Remucal Environ. Sci.: Processes Impacts 2014 16 628
-
Seyed Mehrzad Sajjadinezhad,Kevin Tanner,Pierre D. Harvey J. Mater. Chem. B 2022 10 9054
-
Xiong Chen,Yingxue Li,Juying Li,Li Cao,Cheng Yao Anal. Methods 2023 15 2946
-
Tielong Wang,Mengmeng Zhong,Meiling Lu,Jun Huang,Lee Blaney,Gang Yu Anal. Methods 2021 13 3160
-
Tianming Chen,Yanqiu Zhang,Jinlong Yan,Cheng Ding,Chuntao Yin,Hui Liu RSC Adv. 2015 5 12638
104206-82-8 (Mesotrione) 関連製品
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:104206-82-8)Mesotrione

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:104206-82-8)Mesotrione

清らかである:99%/99%/99%
はかる:250mg/1g/5g
価格 ($):219.0/313.0/874.0




